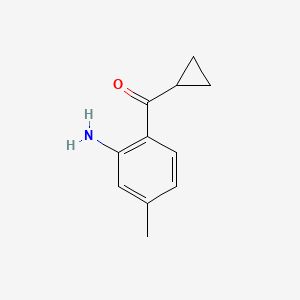

(2-Amino-4-methylphenyl)(cyclopropyl)methanone

Descripción

Propiedades

IUPAC Name |

(2-amino-4-methylphenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFSABPHMBMIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This approach involves the initial formation of a methylated aromatic amine, followed by the introduction of the cyclopropyl group through nucleophilic substitution or cyclopropanation reactions.

Preparation of 2-Amino-4-methylphenyl Precursors:

Starting from 4-methylphenyl derivatives, nitration, reduction, or amination reactions are employed to generate the amino-substituted aromatic ring.Cyclopropyl Incorporation:

Cyclopropyl groups are introduced via nucleophilic addition of cyclopropyl organometallic reagents or cyclopropanation of alkenes derived from aromatic intermediates.

Research Findings:

While specific literature on this exact compound is limited, similar methodologies are used in synthesizing aromatic cyclopropyl ketones, emphasizing the importance of controlled cyclopropanation reactions, often using diazocompounds or carbene transfer reactions under catalysis.

Functional Group Transformation via Chloromethylation and Oxidation

Method Overview:

This strategy, as detailed in patent literature, involves chloromethylation of methylated aromatic compounds followed by oxidation to form the ketone.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Chloromethylation | Methylation of aromatic ring using chloromethyl methyl ether or formaldehyde derivatives | Formaldehyde, HCl, ZnCl₂, reflux | High regioselectivity for ortho/para positions |

| 2. Oxidation | Conversion of chloromethyl group to ketone | Oxidants like PCC, KMnO₄, or CrO₃ | Yields vary; oxidation must be selective to avoid overoxidation |

Application:

This method is supported by patent CN109134356A, which describes the chloromethylation of 4-picoline derivatives, followed by oxidation and subsequent functionalization to yield amino ketones.

Multi-Step Synthesis via Pyridine Derivatives

Method Overview:

A detailed route involves starting from 4-picoline, performing chloromethylation, oxidation, and amination steps to generate the target compound.

Chloromethylation of 4-Picoline:

Using formaldehyde derivatives and chlorinating agents under controlled conditions to produce chloromethylpyridine intermediates.Oxidation to Ketone:

Oxidizing the chloromethyl group to a carbonyl, often using oxidants like manganese dioxide or potassium permanganate.Amination and Cyclopropyl Addition:

Amination of the aromatic ring, followed by cyclopropyl addition via nucleophilic substitution or transition metal-catalyzed cyclopropanation.

Research Data:

Research by CN201310680246.3 describes a similar process for pyridine derivatives, emphasizing environmentally friendly routes with high yields (~96%) and purity (~99.6%).

Synthesis via Amide Formation and Cyclopropanation

Method Overview:

This approach involves initial formation of an aromatic amide, followed by cyclopropanation using diazocompounds or carbene transfer reactions.

Amide Formation:

Reacting aromatic amines with acyl chlorides or anhydrides to form amides.Cyclopropanation:

Using diazomethane or other carbene sources in the presence of catalysts (e.g., copper, rhodium) to generate cyclopropyl groups attached to the aromatic ring.

Research & Data:

While specific literature on this exact compound is scarce, similar methodologies are used in synthesizing cyclopropyl ketones and aromatic derivatives, emphasizing the importance of controlled carbene transfer reactions.

Summary of Key Data and Parameters

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Aromatic substitution + cyclopropanation | Aromatic methyl derivatives | Cyclopropyl reagents | Reflux, inert atmosphere | Variable | Requires regioselectivity control |

| Chloromethylation + oxidation | 4-Picoline derivatives | Formaldehyde, HCl, oxidants | Controlled temperature | Up to 96% | Environmentally friendly, patent-supported |

| Multi-step pyridine route | 4-Picoline | Formaldehyde, ammonia, oxidants | Reflux, controlled pH | High | Patent literature supports industrial scalability |

| Amide formation + carbene cyclopropanation | Aromatic amines | Acyl chlorides, diazocompounds | Catalytic conditions | Variable | Suitable for complex derivatives |

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-4-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of (2-Amino-4-methylphenyl)(cyclopropyl)methanone exhibit significant antimicrobial properties. The compound can be synthesized to target various bacterial strains, including resistant ones. Its mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anticancer Properties

Studies have shown that this compound and its derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound demonstrated IC₅₀ values ranging from 0.5 µM to 20 µM against breast (MCF-7) and lung cancer (A549) cell lines. This suggests potential for development as targeted cancer therapies.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Strong inhibition |

| Compound B | Escherichia coli | Moderate activity |

| Compound C | Klebsiella pneumoniae | Significant inhibition |

Biological Studies

Neuropharmacology

The compound has been investigated for its potential anticonvulsant effects. Research indicates that certain derivatives provide significant protection in seizure models, suggesting the possibility of developing new antiepileptic drugs based on its structure.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound X | MCF-7 | 0.794 |

| Compound Y | A549 | 0.913 |

| Compound Z | HCT116 | 1.7 |

Case Studies

- Antimicrobial Efficacy : A study synthesized various derivatives of this compound and tested them against multiple bacterial strains. Results indicated enhanced activity against resistant strains, highlighting the potential for developing new antibiotics.

- Cytotoxicity in Cancer Models : Research demonstrated selective cytotoxicity of certain derivatives against cancer cell lines while sparing normal cells, indicating their potential as targeted therapies with reduced side effects.

- Anticonvulsant Studies : In animal models, certain derivatives showed a dose-dependent reduction in seizure frequency, suggesting that modifications to the compound's structure can enhance anticonvulsant efficacy.

Mecanismo De Acción

The mechanism of action of (2-Amino-4-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or activation.

Comparación Con Compuestos Similares

Structural and Electronic Features

The table below summarizes key structural differences and similarities with analogs:

Key Observations:

- Cyclopropane vs. Aromatic Rings: The cyclopropane in the target compound introduces steric strain, increasing reactivity compared to unstrained analogs like 1-(2-Amino-4-methylphenyl)ethanone . Pyridine-containing analogs (e.g., ) exhibit higher polarity due to nitrogen’s electronegativity .

- In contrast, the methyl group in the target compound enhances lipophilicity .

- Functional Groups : The oxime group in enables tautomerism and hydrogen bonding, absent in the target compound, which may affect solubility and biological activity .

Physicochemical Properties

- Solubility : The pyridine-based analog () likely has higher aqueous solubility than the target compound due to nitrogen’s polarity. Conversely, the target’s cyclopropane and methyl groups may favor organic solvents .

- Stability: Cyclopropane’s strain makes the target compound more prone to ring-opening reactions compared to non-strained analogs like 1-(2-Amino-4-methylphenyl)ethanone .

Actividad Biológica

(2-Amino-4-methylphenyl)(cyclopropyl)methanone, also known by its CAS number 172528-62-0, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13N

- Molecular Weight : 175.23 g/mol

The compound features an amino group and a cyclopropyl moiety, which are significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The compound's mechanism of action is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Case Study 1 : A study investigating the inhibition of ATPase family AAA domain-containing protein 2 (ATAD2) revealed that derivatives related to this compound exhibited significant inhibitory activity against ATAD2 with IC50 values ranging from 5.13 μM to 11.32 μM . This suggests a promising avenue for developing anticancer agents targeting ATAD2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Candida albicans | 16.69 µM |

These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or cyclopropyl group can significantly influence its potency and selectivity against various biological targets.

Key Findings:

- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity.

- Cyclopropyl Modifications : Alterations in the cyclopropyl structure can affect binding affinity to target enzymes or receptors, thereby modulating its efficacy .

Q & A

Q. Table 1: Catalytic Systems for Cyclopropane Integration

| Catalyst | Substrate | Key Reaction | Outcome | Reference |

|---|---|---|---|---|

| Pd | Aryl bromide + silacyclobutane | C(sp³)–Si cleavage and coupling | Benzosiloloindole formation | |

| Ag | Cyclohexene silacyclopropane | Silylene transfer | Silacyclobutane intermediates | |

| Rh | Trialkylsilyl groups | Mild C–Si cleavage | Benzosilole derivatives |

Advanced: How do transition metals (e.g., Pd, Rh, Cu) influence reaction pathways in synthesizing this compound?

Answer:

Transition metals dictate selectivity and mechanism:

- Palladium : Favors C–C/Si bond activation via oxidative addition. Pd(0)/Pd(II) cycles enable cross-couplings, as seen in silacyclobutane ring-opening to form fused heterocycles .

- Rhodium : Operates under mild conditions for C–Si bond cleavage , useful for integrating cyclopropane moieties without harsh reagents .

- Copper/Zinc : Mediate carbonyl insertions into silacyclopropanes. For example, Zn coordinates aldehydes, while Cu activates α,β-unsaturated aldehydes via transmetallation .

Mechanistic Note : Discrepancies in catalytic efficiency (e.g., Pd vs. Rh) often stem from differences in metal-ligand interactions and substrate compatibility. Systematic screening of ligands (e.g., phosphines) and solvents (e.g., THF, DMF) is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), cyclopropane CH₂ groups (δ 0.5–1.5 ppm), and amine protons (δ 2.0–3.0 ppm).

- ¹³C NMR : Confirms cyclopropane carbons (δ 8–15 ppm) and ketone carbonyl (δ 190–210 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 216.15 g/mol).

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for cyclopropane ring strain analysis .

Advanced: How can steric effects from the 4-methyl group impact synthetic outcomes?

Answer:

The 4-methyl group introduces steric hindrance, which:

- Limits regioselectivity : Bulky substituents may direct coupling reactions to specific positions. For example, in Pd-catalyzed reactions, methyl groups can favor ortho-metalation pathways .

- Stabilizes intermediates : Steric protection of amino groups prevents undesired side reactions (e.g., oxidation). This is critical in multi-component couplings, as shown in zirconium-mediated syntheses of pyrrole derivatives .

Case Study : In Liang et al.’s work, sterically hindered nitriles (e.g., t-BuCN) halted reactions at intermediate stages, enabling isolation of azasilacyclopentadiene complexes .

Basic: What are the challenges in achieving high yields for this compound?

Answer:

Key challenges include:

- Cyclopropane ring stability : Strain in the cyclopropane moiety can lead to ring-opening under acidic/basic conditions. Use of mild catalysts (e.g., Rh) minimizes decomposition .

- Competing side reactions : The amino group may participate in undesired nucleophilic attacks. Protecting groups (e.g., Boc) or low-temperature conditions (≤0°C) are recommended .

Advanced: How can computational methods optimize reaction design for this compound?

Answer:

- DFT Calculations : Predict transition states for cyclopropane ring-opening or coupling steps. For example, Woerpel et al. used computational models to explain silirane-to-silirene transformations .

- Molecular Dynamics : Simulate solvent effects on reaction rates. Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity by stabilizing charged intermediates .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Amino and ketone groups may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.

- Reactivity : Cyclopropane rings are prone to exothermic ring-opening. Avoid strong acids/bases and store under inert gas (N₂/Ar) .

Advanced: How do electronic effects of the cyclopropyl group influence reactivity?

Answer:

The cyclopropyl group’s σ-acceptor/π-donor character:

- Activates electrophilic substitution : Electron donation from the cyclopropane ring enhances aryl ring reactivity toward electrophiles.

- Modifies redox potentials : Cyclopropane-containing compounds exhibit unique electrochemical behavior, relevant for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.